Benzo(c)thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride

Description

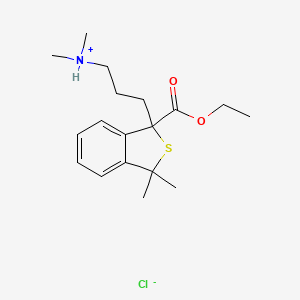

This compound, also identified as LU 5-044 hydrochloride , features a benzo[c]thiophene core fused with a carboxamide group substituted with a 3-(dimethylamino)propyl chain and an ethyl ester. The hydrochloride salt enhances its solubility and stability. Its SMILES notation (CC1(C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C(=O)NC3=CC=CC=C3)C.[Cl-]) highlights the dimethylamino propyl side chain and the fused aromatic-thiophene system .

Properties

CAS No. |

26106-16-1 |

|---|---|

Molecular Formula |

C18H28ClNO2S |

Molecular Weight |

357.9 g/mol |

IUPAC Name |

3-(1-ethoxycarbonyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H27NO2S.ClH/c1-6-21-16(20)18(12-9-13-19(4)5)15-11-8-7-10-14(15)17(2,3)22-18;/h7-8,10-11H,6,9,12-13H2,1-5H3;1H |

InChI Key |

CDCQMRSEXDFGDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C2=CC=CC=C2C(S1)(C)C)CCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Formation of Benzo[c]thiophene Core and Substitutions

The benzo[c]thiophene nucleus is typically synthesized via cyclization reactions involving thiophene derivatives. According to patent US9206169B2, a related benzo[b]thiophene compound can be produced by decarboxylation of a precursor compound in the presence of a high-boiling basic compound, followed by palladium-catalyzed coupling with amine-containing side chains.

The key steps include:

Step A: Palladium-Catalyzed Amination

A compound of the benzo[b]thiophene series bearing a suitable leaving group (e.g., halogen) is reacted with an amine-containing compound such as piperazine or a dimethylamino-propyl derivative. This reaction employs palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) and ligands such as tri-tert-butylphosphine or palladium carbene complexes in inert solvents or solvent-free conditions. This step forms the C-N bond attaching the side chain to the thiophene ring.

Step B: Esterification

The carboxylic acid group on the benzo[c]thiophene is esterified with ethanol in the presence of acid catalysts, such as acetic acid, to yield the ethyl ester derivative. This reaction is typically conducted under reflux conditions to ensure complete conversion.

Step C: Hydrochloride Salt Formation

The tertiary amine in the side chain is protonated by treatment with hydrochloric acid, forming the hydrochloride salt. This step improves compound stability and facilitates isolation as a crystalline solid.

Carbodiimide-Mediated Coupling for Side Chain Attachment

An alternative method involves carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). This reagent activates the carboxylic acid group on the benzo[c]thiophene for nucleophilic attack by the amino group of the dimethylamino-propyl moiety, forming an amide or ester bond.

Typical conditions include:

- Use of 4-dimethylaminopyridine (DMAP) as a catalyst

- Solvent: Dichloromethane (DCM)

- Room temperature stirring for several hours

- Work-up involving aqueous acid extraction and organic solvent washes to remove urea byproducts

This method allows for mild reaction conditions and high yields (reported up to 86%) with minimal side products.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| A | Benzo[c]thiophene derivative with leaving group + 3-(dimethylamino)propyl amine, Pd catalyst, phosphine ligand, toluene, reflux | Aminated benzo[c]thiophene intermediate | High yield, Pd-catalyzed C-N coupling |

| B | Intermediate + ethanol, acetic acid, reflux | Ethyl ester of substituted benzo[c]thiophene | Esterification step |

| C | Ethyl ester + HCl (aqueous) | Hydrochloride salt of final compound | Salt formation for isolation |

| Alt. | Benzo[c]thiophene-1-carboxylic acid + EDC·HCl + DMAP + ethanol, DCM, rt | Ethyl ester with side chain attached via carbodiimide coupling | Mild conditions, high purity |

Purification and Yield

- The final product is commonly purified by crystallization of the hydrochloride salt.

- Column chromatography on silica gel is used in some reported syntheses to isolate intermediates and final products with high purity.

- Yields reported for esterification and coupling steps range from 80% to 90% under optimized conditions.

Analytical Characterization

- NMR Spectroscopy (1H, 13C) confirms the structure, especially the presence of the dimethylamino side chain and ester groups.

- Mass Spectrometry (MS) and Thin Layer Chromatography (TLC) are used to monitor reaction progress.

- Elemental Analysis confirms the hydrochloride salt formation.

- Melting Point and X-ray Crystallography may be used for final compound characterization.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core synthesis | Cyclization and decarboxylation of thiophene derivatives |

| Side chain attachment | Pd-catalyzed amination or carbodiimide (EDC) coupling |

| Esterification | Ethanol, acetic acid, reflux |

| Salt formation | Aqueous HCl treatment |

| Catalysts | Pd(0) complexes, tri-tert-butylphosphine, DMAP |

| Solvents | Toluene, dichloromethane (DCM) |

| Reaction temperature | Reflux (core synthesis), room temperature (EDC coupling) |

| Purification | Crystallization, silica gel chromatography |

| Typical yields | 80-90% |

Chemical Reactions Analysis

Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzo(c)thiophene derivatives exhibit promising antimicrobial properties. For instance, studies have shown that certain benzo[b]thiophene derivatives demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and multidrug-resistant Enterococcus faecium . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiophene ring enhance antimicrobial efficacy.

Antitubercular Properties

The compound has also been investigated for its antitubercular activity. A study assessed the efficacy of benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis. Compounds demonstrated potent activity with minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against both active and dormant strains of M. tuberculosis . The promising results suggest potential therapeutic applications in treating tuberculosis.

Synthesis Techniques

The synthesis of benzo(c)thiophene derivatives often involves various strategies, including cyclization reactions and functional group modifications. For example, a recent study outlined a method for the chlorination of C2-substituted benzothiophene derivatives, which can facilitate further functionalization necessary for enhancing biological activity .

Structure-Activity Relationships

The importance of structural modifications is highlighted in studies that explore how different substituents affect the binding affinity to biological targets. For instance, it was found that carboxylic acid-derived substituents at the 1-position of the thiophene ring significantly influence receptor binding potency .

Case Study 1: Antimicrobial Agents

A comprehensive investigation into benzo[b]thiophene amide-based compounds revealed that several derivatives exhibited effective antimicrobial activity against Plasmodium falciparum strains . The study emphasized the need for further exploration into these compounds as potential leads for developing new antimicrobial therapies.

Case Study 2: Antitubercular Efficacy

In another pivotal study, researchers synthesized a series of benzo[b]thiophene-2-carboxylic acid derivatives and tested them against various strains of M. tuberculosis. The most potent compounds showed low cytotoxicity and high selectivity indices against human cancer cell lines, indicating their potential as dual-purpose agents in treating infections while minimizing harm to human cells .

Data Tables

Mechanism of Action

The mechanism of action of Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6,6-dimethyl-4-oxo-3-(1-pyrrolidinyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate

- Structure: Shares a benzo[c]thiophene core but differs in substituents: a pyrrolidinyl group replaces the dimethylamino propyl chain, and a tetrahydro ring system introduces conformational rigidity .

- Key Properties: Molecular Formula: C₁₇H₂₃NO₃S Ionization: ESI-compatible due to tertiary amine (pyrrolidinyl) .

Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[(1-oxopropyl)amino]-, methyl ester

- Structure : Benzo[b]thiophene isomer (sulfur at position 2 vs. position 1 in LU 5-044) with a propionamide substituent .

- Key Properties: Molecular Formula: C₁₃H₁₇NO₃S pKa: 14.29 (predicted), suggesting lower basicity than LU 5-044’s dimethylamino group .

- Implications : The benzo[b]thiophene scaffold may exhibit distinct electronic properties, influencing binding affinity in biological targets.

Ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate

- Structure : Benzo[b]thiophene-2-carboxylate with nitro and methyl groups .

- Key Properties :

- Implications : Unlike LU 5-044, this compound’s nitro group could limit stability under physiological conditions but enhance reactivity in synthetic intermediates.

1H-1,4-Benzodiazepine-3-carboxylic acid,7-chloro-2,3-dihydro-1-(methoxymethyl)-2-oxo-5-phenyl-,3-(diethylamino)propyl ester, hydrochloride

- Structure: Benzodiazepine core with a diethylamino propyl ester .

- Key Properties: Molecular Weight: ~550 g/mol (vs.

- Implications : The benzodiazepine system confers GABA receptor affinity, whereas LU 5-044’s benzo[c]thiophene may target different pathways.

Comparative Analysis Table

Research Findings and Implications

- Structural Position Matters : Benzo[c]thiophene derivatives (e.g., LU 5-044) exhibit distinct electronic profiles compared to benzo[b]thiophenes due to sulfur placement, affecting reactivity and target engagement .

- Amine Substituents: Dimethylamino and pyrrolidinyl groups modulate solubility and lipophilicity, critical for drug delivery .

- Ester vs. Carboxamide : LU 5-044’s carboxamide group may confer metabolic stability over ester-containing analogs .

Biological Activity

Benzo(c)thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride is a complex organic compound belonging to the class of benzo[c]thiophenes. This compound is characterized by its unique structural features, including a carboxylic acid functional group and a dimethylamino propyl substituent. Its molecular formula is , with a molecular weight of approximately 335.89 g/mol. The biological activity of this compound has been the subject of various studies, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of benzo(c)thiophene derivatives significantly influence their biological activities. The presence of the thiophene ring fused to a benzene ring contributes to the compound's reactivity and interaction with biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.89 g/mol |

| Functional Groups | Carboxylic acid, dimethylamino group |

| Class | Benzo[c]thiophenes |

Antimicrobial Properties

Research indicates that benzo(c)thiophene derivatives exhibit notable antimicrobial properties. A study highlighted that certain derivatives possess significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be promising, suggesting their potential as antibacterial agents.

Anticancer Activity

Benzo(c)thiophene derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that some compounds significantly inhibited the proliferation and migration of cancer cell lines such as MDA-MB-231. The mechanism of action appears to involve the inhibition of the RhoA/ROCK signaling pathway, which is crucial for cancer cell motility and invasion. For instance:

- Compound b19 was shown to promote apoptosis in MDA-MB-231 cells while inhibiting myosin light chain phosphorylation and stress fiber formation .

Structure-Activity Relationship (SAR)

The biological activity of benzo(c)thiophenes can often be correlated with their chemical structure. For example:

- Hydrophobicity : The hydrophobic nature of these compounds plays a crucial role in their antibacterial activity. A study indicated that variations in hydrophobicity directly impacted the MIC values against bacterial strains .

- Functional Groups : The presence of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance biological activity. This suggests that careful modification of substituents can lead to improved therapeutic profiles .

Case Studies

- Antimicrobial Evaluation : A series of benzo(c)thiophene derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : In vitro studies involving MDA-MB-231 and other cancer cell lines revealed that specific benzo(c)thiophene derivatives could induce apoptosis and inhibit cell migration through modulation of key signaling pathways like RhoA/ROCK.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what are common purification challenges?

The synthesis likely involves sequential alkylation and esterification. For example, the benzo(c)thiophene core can be functionalized via nucleophilic substitution at the 1-position with a 3-(dimethylamino)propyl group, followed by esterification with ethyl chloroformate. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Purification challenges include separating regioisomers (common in thiophene derivatives) and removing excess alkylating agents. Recrystallization from ethanol/water or chromatography using silica gel with a methanol/dichloromethane gradient is recommended .

Q. How can the solubility and stability of this hydrochloride salt be optimized for in vitro assays?

The hydrochloride salt improves aqueous solubility due to ionic character. Solubility should be tested in buffers (pH 4–7.4) and dimethyl sulfoxide (DMSO) for stock solutions. Stability studies under varying temperatures (4°C, −20°C) and light exposure are critical. Use LC-MS to monitor degradation products, particularly hydrolysis of the ester group or demethylation of the dimethylamino moiety .

Q. What analytical techniques are most effective for confirming the compound’s identity and purity?

- 1H/13C NMR : Key signals include the ethyl ester (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet), dimethylamino group (δ ~2.2 ppm, singlet), and benzo(c)thiophene protons (aromatic δ 6.8–7.5 ppm). The hydrochloride salt may cause downfield shifts in adjacent protons .

- HPLC-UV/LC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor for purity (>95%) and detect impurities via high-resolution mass spectrometry .

Advanced Research Questions

Q. How can NMR spectral contradictions (e.g., unexpected splitting or shifts) be resolved during structural confirmation?

Unexpected signals may arise from rotamers (due to the dimethylamino group) or residual solvents. Use variable-temperature NMR to identify dynamic processes. For example, broadening of the dimethylamino signal at low temperatures suggests restricted rotation. Compare experimental data with computed NMR spectra (DFT calculations, B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies are recommended for designing mechanistic studies to evaluate this compound’s bioactivity (e.g., enzyme inhibition)?

- Target identification : Use computational docking (AutoDock Vina) against hypoxia-related targets (e.g., HIF-1α), given structural similarities to boron-based hypoxia inhibitors .

- In vitro assays : Measure IC50 values in enzyme inhibition assays (e.g., kinase profiling) and validate via Western blotting for downstream biomarkers. Include positive controls (e.g., known HIF-1α inhibitors) and assess cytotoxicity in parallel .

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., logP, pKa)?

Experimental logP can be determined via shake-flask method (octanol/water partition), while pKa is measured via potentiometric titration. Discrepancies with predicted values (e.g., ChemAxon) may arise from intramolecular hydrogen bonding or salt effects. Adjust computational models by incorporating solvation parameters or using COSMO-RS simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.